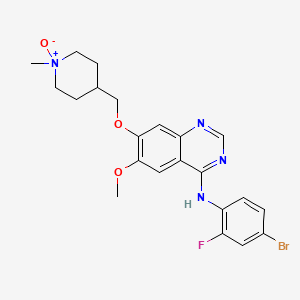

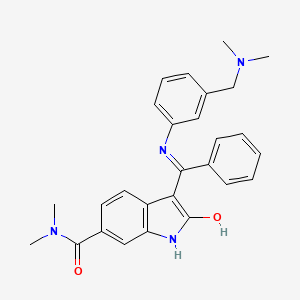

![molecular formula C20H12 B566225 Benzo[k]fluoranthene-13C6 CAS No. 1397194-60-3](/img/structure/B566225.png)

Benzo[k]fluoranthene-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

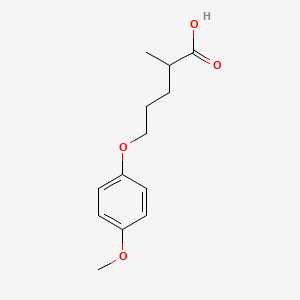

Benzo[k]fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It forms pale yellow needles or crystals and is poorly soluble in most solvents .

Synthesis Analysis

The synthesis of Benzo[k]fluoranthene derivatives has been achieved through the Diels–Alder reaction of symmetrical/unsymmetrical 1,3-diaryl/heteroaryl benzo[c]furans with acenaphthylene followed by p-toluenesulfonic acid-mediated dehydration . This strategy has been successfully applied to the synthesis of dimeric and trimeric benzo[k]fluoranthenes .

Molecular Structure Analysis

The molecular formula of Benzo[k]fluoranthene is C20H12. The structure of the compound is complex, consisting of five fused rings . The molecules were prepared in generally moderate to good yields through Pd-catalyzed cycloadditions between 1,8-diethynylnaphthalene derivatives and aryl iodides .

Chemical Reactions Analysis

Benzo[k]fluoranthene can undergo various chemical reactions. For instance, it has been found to react with atmospheric oxidants during transport in the troposphere, leading to the formation of more toxic compounds . Additionally, a study has reported the electrochemical behavior of Benzo[k]fluoranthene using a bare glassy carbon electrode, cyclic voltammetry, and square wave voltammetry .

Physical And Chemical Properties Analysis

Benzo[k]fluoranthene has a molar mass of 252.316 g/mol. It appears as yellow crystals and has a density of 1.286 g/cm^3. Its melting point is 217 °C (423 °F; 490 K), and it has a flash point of 228.6 °C (443.5 °F; 501.8 K) . The electrochemical properties of Benzo[k]fluoranthene have been investigated using a glassy carbon electrode .

Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

Benzo[k]fluoranthene-13C6 is a subclass of polycyclic aromatic hydrocarbons (PAHs) and has attracted significant attention in synthetic organic chemistry . It’s used in the synthesis of fluoranthene derivatives . The methods for its synthesis are classified based on strategic bond disconnections .

Natural Products Synthesis

The total syntheses of natural products often feature the benzo[j]fluoranthene skeleton . This makes Benzo[k]fluoranthene-13C6 a valuable compound in the field of natural products synthesis .

Materials Science

Fluoranthenes, including Benzo[k]fluoranthene-13C6, have found a plethora of applications in materials science . This is due to their interesting photophysical and fluorescence properties .

Organic Electronics

The unique properties of Benzo[k]fluoranthene-13C6 have led to its use in the field of organic electronics . Its photophysical and fluorescence properties make it a suitable candidate for various applications in this field .

Electrochemical Analysis

The electrochemical properties of Benzo[k]fluoranthene-13C6 have been studied using a glassy carbon electrode . A new electroanalytical method has been proposed for the first time to quantify Benzo[k]fluoranthene-13C6 .

Environmental Pollution Analysis

Benzo[k]fluoranthene-13C6 is an important member of polycyclic aromatic hydrocarbons (PAHs), which are known to cause environmental pollution . Therefore, it’s used in the analysis of carcinogenic and mutagenic environmental pollutants .

Mécanisme D'action

Target of Action

Benzo[k]fluoranthene-13C6 is a variant of Benzo[k]fluoranthene, which is classified as a polycyclic aromatic hydrocarbon (PAH) . PAHs are a group of organic compounds that contain two or more benzene rings in their structure . .

Mode of Action

It’s known that pahs, including benzo[k]fluoranthene, can interact with various biological targets due to their lipophilic nature .

Biochemical Pathways

For instance, Trichoderma lixii and Talaromyces pinophilus spp. have been shown to degrade fluoranthene, a related PAH .

Pharmacokinetics

It’s known that benzo[k]fluoranthene is poorly soluble in most solvents , which may affect its bioavailability.

Result of Action

Pahs, including benzo[k]fluoranthene, are known to have various biological effects due to their interactions with different targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzo[k]fluoranthene-13C6. For instance, the compound’s solubility can be affected by the presence of other substances in the environment . Additionally, certain microorganisms in the environment can metabolize PAHs .

Propriétés

IUPAC Name |

benzo[k]fluoranthene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1+1,2+1,5+1,6+1,14+1,15+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXBIWFMXWRORI-CQZVIDJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C4=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5C=C4C3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

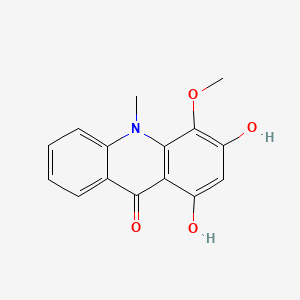

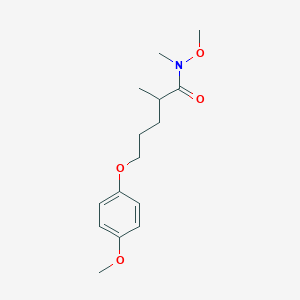

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)